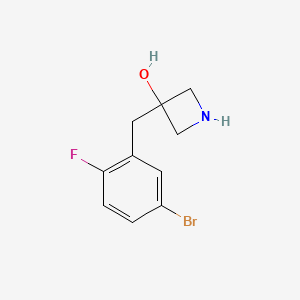

3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C10H11BrFNO |

|---|---|

分子量 |

260.10 g/mol |

IUPAC 名称 |

3-[(5-bromo-2-fluorophenyl)methyl]azetidin-3-ol |

InChI |

InChI=1S/C10H11BrFNO/c11-8-1-2-9(12)7(3-8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |

InChI 键 |

AHOLVCHPCHASAY-UHFFFAOYSA-N |

规范 SMILES |

C1C(CN1)(CC2=C(C=CC(=C2)Br)F)O |

产品来源 |

United States |

Preamble and Contextualization of 3 5 Bromo 2 Fluorobenzyl Azetidin 3 Ol Research

Significance of Azetidine (B1206935) Derivatives in Chemical Science and Beyond

Azetidines are four-membered saturated heterocyclic amines that have garnered considerable attention in organic synthesis and medicinal chemistry. nih.gov Their importance stems from a combination of molecular rigidity, stability, and unique reactivity conferred by their intrinsic ring strain. rsc.orgnih.gov Unlike their more strained three-membered aziridine (B145994) counterparts, azetidines are generally more stable and easier to handle, yet reactive enough to participate in various chemical transformations. nih.gov

In medicinal chemistry, the azetidine scaffold is recognized as a valuable "bioisostere" for other cyclic and acyclic structures, offering a way to improve physicochemical properties such as solubility and metabolic stability. This has led to the incorporation of the azetidine moiety into numerous biologically active compounds and approved drugs. rsc.orgcolab.ws These derivatives have shown a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. rsc.orgnih.gov

The synthesis of azetidine derivatives, particularly those with multiple substitution points like 3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol, remains a challenging yet active area of research. nih.gov The development of novel synthetic methodologies to access these complex structures is crucial for expanding their application in drug discovery and materials science. colab.ws

Table 1: Selected Pharmacological Activities of Azetidine-Containing Compounds

| Pharmacological Activity | Example Application Area | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth | nih.gov |

| Antibacterial | Treatment of bacterial infections | rsc.org |

| Antiviral | Inhibition of viral replication | rsc.org |

| Anti-inflammatory | Reduction of inflammation | rsc.org |

| CNS Disorders | Treatment of neurological conditions | rsc.org |

Strategic Importance of Halogenated Benzyl (B1604629) Moieties in Compound Design

The inclusion of halogen atoms—in this case, bromine and fluorine—on a benzyl group is a deliberate and strategic choice in modern compound design, particularly in the field of drug discovery. Halogens can profoundly influence a molecule's biological activity and pharmacokinetic profile through various mechanisms.

Fluorine is often introduced to block metabolic oxidation at a specific position, thereby increasing the compound's metabolic stability and half-life. Its high electronegativity can also alter the acidity of nearby functional groups and influence binding interactions with biological targets.

Bromine, a larger and more polarizable halogen, is frequently used to form strong, highly directional non-covalent interactions known as "halogen bonds." nih.govnih.gov This type of interaction, where the bromine atom acts as a Lewis acid, can significantly enhance the binding affinity and selectivity of a ligand for its target protein. nih.govkohler.com The combination of bromo and fluoro substituents can therefore be used to fine-tune a molecule's steric, electronic, and binding properties simultaneously.

Table 2: Key Contributions of Halogenation in Compound Design

| Halogen | Common Strategic Use | Primary Physicochemical Effect | Reference |

|---|---|---|---|

| Fluorine | Metabolic blocking, altering acidity | High electronegativity, small size | nih.gov |

| Bromine | Forming halogen bonds, improving affinity | Moderate electronegativity, high polarizability | nih.gov |

| Chlorine | Modulating lipophilicity, forming halogen bonds | Intermediate properties | kohler.com |

| Iodine | Strongest halogen bond donor | High polarizability, large size | nih.gov |

Overview of Research Domains for Novel Strained Heterocyclic Compounds

Strained heterocyclic compounds, such as those containing azetidine, oxetane, or cyclobutane (B1203170) rings, are pivotal building blocks in contemporary organic synthesis. The inherent ring strain makes these molecules susceptible to ring-opening reactions, providing synthetic chemists with powerful tools to construct more complex molecular architectures that would be difficult to assemble using conventional methods. nih.govnih.gov

The research domains for these compounds are broad and impactful:

Medicinal Chemistry: As previously noted, they are integral to the design of new therapeutic agents. Over half of all FDA-approved drugs contain heterocyclic moieties. Their rigid structures can pre-organize substituents in a defined three-dimensional space, which is advantageous for receptor binding. rsc.org

Materials Science: Heterocyclic polymers can exhibit unique thermal and electronic properties, making them candidates for advanced materials, including organic light-emitting diodes (OLEDs) and semiconductors.

Agrochemicals: Many successful herbicides and pesticides are based on heterocyclic scaffolds, where the ring system is essential for biological activity and environmental stability.

Catalysis: Chiral heterocyclic compounds are widely used as ligands in asymmetric catalysis, enabling the synthesis of single-enantiomer drugs and other fine chemicals.

The study of molecules like this compound, which combines a strained heterocyclic ring with strategically placed functional groups, is therefore situated at the forefront of chemical innovation, with potential applications spanning from human health to advanced materials.

Synthetic Methodologies and Route Optimization for 3 5 Bromo 2 Fluorobenzyl Azetidin 3 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

Figure 1: Retrosynthetic analysis of this compound.

Figure 1: Retrosynthetic analysis of this compound.Strategy A involves disconnecting the benzyl (B1604629) side chain, leading back to a key azetidin-3-one intermediate. This ketone can then be retrosynthetically cleaved via intramolecular cyclization pathways.

Strategy B focuses on constructing the substituted azetidine (B1206935) ring from an acyclic precursor that already contains the required carbon skeleton, including the benzyl group.

The construction of the strained azetidin-3-ol (B1332694) ring is a critical phase of the synthesis. Several methodologies have been established for this purpose, primarily involving intramolecular cyclization reactions.

Intramolecular SN2 Cyclization: A common and reliable method involves the intramolecular nucleophilic substitution of a γ-amino alcohol derivative bearing a suitable leaving group (e.g., halogen, mesylate, tosylate) at the C3 position. This 4-exo-tet cyclization is typically promoted by a base to deprotonate the amine, which then acts as the nucleophile. frontiersin.orgfrontiersin.org

From Epoxy Amines: An alternative approach utilizes the intramolecular aminolysis of 3,4-epoxy amines. frontiersin.orgfrontiersin.org Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)3), can catalyze the regioselective ring-opening of cis-3,4-epoxy amines at the C3 position to yield the corresponding azetidin-3-ol. frontiersin.orgfrontiersin.org This method offers high yields and tolerates a variety of functional groups. frontiersin.orgfrontiersin.org

Photochemical Cyclization: The Norrish-Yang cyclization, a photochemical reaction, can be employed to synthesize azetidin-3-ols from α-amino ketones. beilstein-journals.orgresearchgate.net This process involves an intramolecular 1,5-hydrogen abstraction followed by ring closure of the resulting 1,4-biradical. beilstein-journals.org

From Allenes: Densely functionalized azetidin-3-ones, precursors to azetidin-3-ols, can be prepared from homoallenic sulfamates. nih.gov The process involves a stereocontrolled aziridination of the distal double bond of the allene, followed by a rearrangement to form the fused azetidin-3-one structure. nih.gov

The introduction of the C3 substituent can be achieved either before or after the formation of the azetidine ring, depending on the chosen synthetic route.

Grignard Addition to Azetidin-3-one: The most direct approach following "Strategy A" is the nucleophilic addition of a 5-bromo-2-fluorobenzyl organometallic reagent to an N-protected azetidin-3-one intermediate. nih.gov The required Grignard reagent, (5-bromo-2-fluorobenzyl)magnesium bromide, can be prepared from 5-bromo-2-fluorobenzyl bromide. The precursor, 5-bromo-2-fluorobenzaldehyde, is a known versatile building block in organic synthesis. nbinno.com This aldehyde can be reduced to the corresponding alcohol and subsequently converted to the benzyl bromide.

Alkylation of Precursors: In "Strategy B," the 5-bromo-2-fluorobenzyl group is incorporated into the acyclic precursor prior to cyclization. For example, a suitable amine can be alkylated with 5-bromo-2-fluorobenzyl bromide to form the backbone required for a subsequent intramolecular cyclization to form the azetidine ring.

Precursor Synthesis and Stereocontrol Approaches

Achieving stereocontrol is paramount when synthesizing chiral molecules. For this compound, the C3 position is a stereocenter. Therefore, enantioselective or diastereoselective methods are required to produce a single enantiomer.

The use of chiral starting materials is a fundamental strategy for asymmetric synthesis. Numerous chiral building blocks can serve as precursors to the azetidine ring.

Amino Acids: Natural and unnatural amino acids, such as serine or threonine, provide a readily available source of chirality. They can be chemically modified to generate the necessary 1,2-amino alcohol or 1,3-diamino functionalities required for cyclization.

Chiral Sulfinamides: Chiral tert-butanesulfinamide can be used as a chiral auxiliary to synthesize chiral amines and, subsequently, chiral azetidines with high levels of stereoselectivity. nih.govrsc.org For instance, the reaction of a chiral sulfinimine with a nucleophile can establish the stereochemistry that is carried through to the final azetidine product. nih.govrsc.org

Asymmetric Epoxidation/Amination: Sharpless asymmetric epoxidation or dihydroxylation of allylic alcohols can produce chiral epoxides or diols, which are versatile precursors for the synthesis of the chiral acyclic amines needed for cyclization.

Controlling the stereochemistry during the ring-closing step is a powerful strategy for producing enantiomerically pure azetidines.

Substrate Control: When the acyclic precursor contains pre-existing stereocenters, the cyclization can proceed diastereoselectively. The conformation of the transition state is influenced by the stereochemistry of the substituents, leading to the preferential formation of one diastereomer.

Chiral Catalysis: The use of chiral catalysts can induce enantioselectivity in the ring-formation step. For example, enantioselective ring-opening of epoxides or enantioselective C-H amination reactions can forge the chiral azetidine core. Copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with complete absolute and relative stereocontrol. acs.org

A summary of stereocontrol strategies is presented below.

| Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like amino acids or carbohydrates. | Chirality is inherent in the starting material. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Evans oxazolidinones or chiral sulfinamides are common examples. nih.govrsc.org |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment for the reaction. | High enantiomeric excesses can be achieved; includes methods like Pd-catalyzed amination and Cu-catalyzed reactions. acs.orgrsc.org |

| Diastereoselective Cyclization | A substrate with existing stereocenters undergoes cyclization to favor one diastereomer. | Relies on steric and electronic interactions in the transition state. beilstein-journals.org |

This table provides an overview of common strategies for achieving stereocontrol in the synthesis of chiral azetidines.

Advanced Catalytic Approaches in Azetidine Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of azetidines has benefited significantly from the development of novel catalytic systems. the-innovation.org

Palladium Catalysis: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful tool for constructing functionalized azetidines from readily available amine precursors. rsc.org This method involves the formation of a Pd(IV) intermediate that promotes the C-N bond-forming reductive elimination. rsc.org

Gold Catalysis: Gold catalysts are effective in promoting the oxidative cyclization of chiral N-propargylsulfonamides to generate chiral azetidin-3-ones. nih.gov This reaction proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov Gold catalysis has also been used for the 4-exo-dig cyclization in ring-expansion reactions of propargylic aziridines to yield alkylidene azetidines. nih.govacs.org

Copper Catalysis: Copper-based catalytic systems have been developed for the arylboration of endocyclic enecarbamates to produce borylated azetidines. researchgate.net Furthermore, photo-induced copper catalysis enables a [3+1] radical cascade cyclization of aliphatic amines with alkynes to form the azetidine ring. the-innovation.org

Lanthanide Catalysis: As mentioned previously, lanthanide triflates, particularly La(OTf)₃, are excellent Lewis acid catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, providing a direct route to 3-hydroxyazetidines. frontiersin.orgfrontiersin.org

The table below compares various advanced catalytic methods for azetidine synthesis.

| Catalyst Type | Reaction Type | Key Precursors | Advantages |

| Palladium(II) | Intramolecular C-H Amination | Aliphatic Amines | High functional group tolerance, direct C-H activation. rsc.org |

| Gold(I) | Oxidative Cyclization | N-propargylsulfonamides | Access to chiral azetidin-3-ones, avoids toxic diazo compounds. nih.gov |

| Copper(I/II) | Radical Annulation / Arylboration | Amines & Alkynes / Enecarbamates | Mild conditions, broad substrate scope. the-innovation.orgresearchgate.net |

| Lanthanum(III) | Intramolecular Aminolysis | cis-3,4-Epoxy Amines | High regioselectivity, high yields, tolerance of acid-sensitive groups. frontiersin.orgfrontiersin.org |

| Rhodium(II) | Ring Expansion | Aziridines & Vinylhydrazones | Access to value-added 2-alkenyl azetidines. researchgate.net |

This interactive table summarizes key features of modern catalytic approaches used in the synthesis of azetidine derivatives.

Photoredox Catalysis and Radical Cascade Cyclization

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. A plausible synthetic route to this compound could involve a radical cascade cyclization. This approach would likely begin with the synthesis of a suitable precursor, such as an N-protected propargylamine derivative. The reaction could be initiated by a photoredox catalyst, such as a ruthenium or iridium complex, which, upon photoexcitation, would engage in a single-electron transfer (SET) process to generate a key radical intermediate.

This radical could then undergo a 4-exo-dig cyclization onto the alkyne moiety, forming the desired azetidine ring. The subsequent steps would involve the introduction of the hydroxyl group and the 5-bromo-2-fluorobenzyl substituent. The regioselectivity of the cyclization is a critical factor, and the choice of catalyst, solvent, and additives would be crucial in directing the reaction towards the desired product.

Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis offers a versatile and efficient platform for the synthesis of azetidine derivatives. Palladium, rhodium, and gold catalysts have all been successfully employed in the construction of the azetidine core.

A potential palladium-catalyzed approach could involve an intramolecular C-H amination of a suitably functionalized acyclic amine. This would require a precursor bearing the 5-bromo-2-fluorobenzyl group and a protected amine, with the palladium catalyst facilitating the cyclization to form the azetidine ring. Subsequent functionalization at the 3-position would be necessary to introduce the hydroxyl group.

Alternatively, a rhodium-catalyzed process could be envisioned, potentially starting from an azetidine-2,3-dione. A three-component reaction with a diazoacetate and an alcohol could theoretically lead to a 3-hydroxy-azetidine derivative, although significant modifications would be needed to incorporate the desired benzyl substituent.

Gold catalysis provides another promising avenue, particularly for the synthesis of azetidin-3-one precursors. A gold-catalyzed intermolecular oxidation of an N-protected propargylamine could yield the corresponding azetidin-3-one, which could then be subjected to a Grignard reaction with a 5-bromo-2-fluorobenzylmagnesium halide to install the benzyl group and the hydroxyl functionality simultaneously.

Optimization of Reaction Conditions and Process Efficiency

The efficiency and selectivity of any synthetic route are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst loading is essential for maximizing the yield of the desired product while minimizing the formation of byproducts.

Solvent Effects and Temperature Control

The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the context of azetidine synthesis, solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the rate of reaction. For metal-catalyzed reactions, common solvents include toluene, tetrahydrofuran (THF), and acetonitrile. The polarity and coordinating ability of the solvent must be carefully considered to ensure optimal catalyst performance.

Temperature is another critical parameter that requires precise control. While higher temperatures can increase reaction rates, they can also lead to decreased selectivity and the formation of degradation products. For the synthesis of strained ring systems like azetidines, it is often necessary to conduct reactions at lower temperatures to maintain the integrity of the product.

A hypothetical optimization study for a palladium-catalyzed cyclization is presented in the table below, illustrating the interplay between solvent, temperature, and yield.

| Entry | Solvent | Temperature (°C) | Base | Catalyst Loading (mol%) | Yield (%) |

| 1 | Toluene | 80 | Cs2CO3 | 5 | 45 |

| 2 | Dioxane | 80 | Cs2CO3 | 5 | 52 |

| 3 | THF | 60 | K3PO4 | 5 | 65 |

| 4 | THF | 40 | K3PO4 | 5 | 78 |

| 5 | THF | 40 | K3PO4 | 2.5 | 75 |

This is a hypothetical data table for illustrative purposes.

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly important in the design of synthetic routes. These principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

In the synthesis of this compound, several green chemistry principles can be applied. The use of catalytic methods, such as photoredox and metal catalysis, is inherently greener than stoichiometric reactions as it reduces the amount of waste generated. Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a key metric. Reactions with high atom economy, such as addition and cyclization reactions, are preferred.

The choice of solvents is another important consideration. Many traditional organic solvents are volatile and flammable, posing risks to human health and the environment. The use of safer, more environmentally benign solvents, such as water, ethanol, or supercritical carbon dioxide, is encouraged whenever possible. The development of solvent-free reaction conditions represents an ideal scenario from a green chemistry perspective.

Synthesis of Structurally Related Azetidin-3-ol Analogues for Comparative Studies

To understand the structure-activity relationship (SAR) of this compound, it is essential to synthesize a series of structurally related analogues. These analogues can be designed by modifying the substitution pattern on the aromatic ring or by altering the nature of the substituent at the 3-position of the azetidine ring.

For example, analogues with different halogen substituents (e.g., chloro, iodo) or with electron-donating or electron-withdrawing groups on the benzyl moiety could be synthesized. The general synthetic routes described above can be adapted to produce these analogues by starting with the appropriately substituted benzyl precursors.

A comparative study of the synthesis of these analogues can provide valuable insights into the electronic and steric effects of the substituents on the efficiency and selectivity of the reactions. The table below outlines a hypothetical set of analogues and their potential synthetic yields based on a generalized synthetic protocol.

| Compound | R1 | R2 | Synthetic Method | Yield (%) |

| Target | Br | F | Gold-catalyzed | 72 |

| Analogue 1 | Cl | F | Gold-catalyzed | 75 |

| Analogue 2 | I | F | Gold-catalyzed | 68 |

| Analogue 3 | Br | H | Gold-catalyzed | 78 |

| Analogue 4 | OMe | F | Gold-catalyzed | 65 |

This is a hypothetical data table for illustrative purposes.

By systematically varying the structure of the azetidin-3-ol derivatives, a deeper understanding of their chemical properties and potential biological activities can be achieved.

Computational Chemistry and Theoretical Investigations of 3 5 Bromo 2 Fluorobenzyl Azetidin 3 Ol

Electronic Structure and Quantum Chemical Analyses

Quantum chemical analyses are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods provide a detailed picture of the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol, DFT calculations, often employing a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry.

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the geometry of the azetidine (B1206935) ring, a strained four-membered heterocycle, is of particular interest. DFT can predict the degree of puckering in the ring and the orientation of the benzyl (B1604629) and hydroxyl substituents. The stability of the molecule is inferred from the calculated total energy at its optimized geometry; a lower energy indicates a more stable structure. The presence of the bulky bromofluorobenzyl group and the polar hydroxyl group on the same carbon of the azetidine ring introduces significant steric and electronic effects that dictate the final conformation.

Interactive Table: Hypothetical DFT-Calculated Geometrical Parameters for this compound

Below is a hypothetical table of selected geometric parameters, illustrating the type of data obtained from DFT calculations. Note: These values are for illustrative purposes and are not derived from actual experimental data.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C(azetidine)-C(benzyl) | 1.54 Å |

| Bond Length | C(azetidine)-O(hydroxyl) | 1.43 Å |

| Bond Length | C(aromatic)-Br | 1.91 Å |

| Bond Length | C(aromatic)-F | 1.36 Å |

| Bond Angle | O-C(azetidine)-C(benzyl) | 109.5° |

| Bond Angle | C-N-C (azetidine) | 89.5° |

| Dihedral Angle | C-C-C-O (azetidine ring) | 15.0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals provide critical information about a molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is likely to be localized on the electron-rich bromofluorophenyl ring, while the LUMO may be distributed across the azetidine ring and the benzyl bridge. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more readily polarizable and reactive. These calculations help predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, guiding synthesis and understanding potential metabolic pathways.

Interactive Table: Hypothetical FMO Analysis for this compound

This table presents plausible, though not experimentally verified, FMO data.

| Orbital | Energy (eV) | Localization | Implied Reactivity |

| HOMO | -6.5 | 5-Bromo-2-fluorobenzyl group | Site for electrophilic attack |

| LUMO | -1.2 | Azetidine ring / C-Br bond | Site for nucleophilic attack |

| HOMO-LUMO Gap | 5.3 | - | High kinetic stability |

Conformational Analysis and Energy Landscape Mapping

Molecules are not static entities; they are in constant motion, adopting various shapes or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them, which is crucial for understanding a molecule's behavior, particularly its ability to bind to a biological target.

Molecular Dynamics (MD) simulations are computational experiments that track the motions of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of the molecule's dynamic behavior. For this compound, an MD simulation would reveal how the molecule flexes, rotates, and vibrates in a given environment, such as in a solvent like water or within a protein binding pocket. researchgate.netacs.org These simulations can identify the most frequently adopted conformations and the transitions between them, offering insights that static models cannot provide.

The preferred conformation of a molecule can change depending on its surroundings. In a polar solvent like water, the molecule might adopt a conformation that maximizes hydrogen bonding through its hydroxyl and azetidine nitrogen atoms. In a nonpolar environment, such as a lipid membrane or the hydrophobic core of a protein, it might fold to minimize the exposure of its polar groups. Computational methods can predict these environmentally-dependent conformational preferences by altering the parameters of the simulation (e.g., the solvent model), which is vital for predicting how the molecule will behave in a biological system.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies are a critical component of modern drug discovery, aiming to correlate a molecule's structural features with its biological activity. oncodesign-services.comnih.govcollaborativedrug.com By computationally analyzing a series of related compounds, researchers can build models that predict the activity of new, unsynthesized molecules. researchgate.net

For this compound, an SAR study would involve creating a virtual library of analogues by modifying specific parts of the molecule—for example, changing the position of the bromine and fluorine atoms on the phenyl ring, replacing them with other halogens, or altering the substituents on the azetidine ring. The properties of these virtual compounds would then be calculated and correlated with a hypothetical biological activity (e.g., binding affinity to a specific enzyme). This process helps to identify the key molecular features—known as pharmacophores—that are essential for the desired activity. These models can then guide the synthesis of compounds with potentially improved potency and selectivity. mdpi.com

Interactive Table: Hypothetical In Silico SAR Data for Analogues of this compound

This table illustrates a hypothetical SAR study. The activity is represented on a qualitative scale for illustrative purposes.

| Compound Analogue | Modification | Predicted Property Change | Hypothetical Activity |

| Analogue 1 | Replace Bromine with Chlorine | Reduced steric bulk, increased electronegativity | Moderate |

| Analogue 2 | Move Fluorine to para-position | Altered electronic distribution | Low |

| Analogue 3 | N-methylation of Azetidine | Increased lipophilicity, loss of H-bond donor | High |

| Analogue 4 | Replace Hydroxyl with Methoxy | Loss of H-bond donor, increased lipophilicity | Moderate |

| Parent Compound | This compound | Reference | Moderate |

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a cornerstone of computational drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govrsc.org This approach is particularly valuable when the 3D structure of the target protein is unknown. nih.gov For this compound, a pharmacophore model would be constructed from a set of known active molecules with similar structural scaffolds.

The process involves aligning these molecules and abstracting their common chemical features, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HYP), and aromatic rings (RA). nih.govmdpi.com The resulting model represents a 3D hypothesis of the key interaction points. For this compound, the key pharmacophoric features would likely include the hydroxyl group (HBD/HBA), the azetidine nitrogen (HBA, if deprotonated or interacting via a water bridge), the aromatic ring of the benzyl group (RA), and the bromo- and fluoro-substituents contributing to hydrophobic and electronic interactions.

This validated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the same spatial arrangement of features, potentially identifying new molecules with similar biological activity. rsc.orgnih.gov

| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type | Reference Vector/Location |

|---|---|---|---|

| Hydrogen Bond Donor (HBD) | Azetidinol (B8437883) -OH group | Donates a hydrogen bond to an acceptor group (e.g., Asp, Glu, backbone carbonyl) on a target protein. | Vector originating from the hydroxyl hydrogen. |

| Hydrogen Bond Acceptor (HBA) | Azetidinol -OH group | Accepts a hydrogen bond from a donor group (e.g., Arg, Lys, backbone N-H) on a target protein. | Vector aligned with the oxygen lone pair. |

| Hydrogen Bond Acceptor (HBA) | Fluorine atom | Can act as a weak hydrogen bond acceptor. | Located on the fluorine atom. |

| Aromatic Ring (RA) | Fluorobenzyl ring | Participates in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). | Centroid of the phenyl ring. |

| Hydrophobic Feature (HYP) | Bromo-substituted phenyl ring | Engages in hydrophobic or halogen-bonding interactions within a nonpolar pocket of the target. | Location centered on the bromine atom and adjacent ring carbons. |

Computational Approaches for Predicting Molecular Interactions

To understand how this compound might interact with biological macromolecules, computational chemists employ a range of techniques. These methods predict the binding pose, affinity, and dynamics of the ligand-target complex.

Molecular Docking is a primary tool used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method involves sampling a vast number of conformations of the ligand within the active site of the protein and scoring them based on factors like electrostatic and van der Waals interactions. nih.gov For this compound, docking studies could predict how the azetidinol core and the substituted benzyl group fit into a binding pocket, identifying key amino acid residues that form hydrogen bonds, halogen bonds, or hydrophobic contacts. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the molecular interactions. Starting from a docked pose, MD simulations model the movement of every atom in the ligand-protein complex over time, offering insights into the stability of the binding mode and the role of solvent molecules. mdpi.com This technique can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, which provide a more accurate estimate of binding affinity than docking scores alone.

| Computational Method | Primary Objective | Information Obtained for this compound | Typical Software/Algorithm |

|---|---|---|---|

| Molecular Docking | Predict binding pose and estimate binding affinity. | Preferred orientation in a target's active site; identification of key interacting residues; binding score (e.g., kcal/mol). | AutoDock, Vina, GOLD, Glide |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time. | Stability of the docked pose; conformational flexibility; calculation of binding free energy (MM/PBSA, MM/GBSA). | GROMACS, AMBER, NAMD |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model electronic effects in the active site with high accuracy. | Detailed analysis of bond-making/breaking events, charge transfer, and polarization effects during interaction. | Gaussian + AMBER, CHARMM |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions. mdpi.com For the synthesis of substituted azetidines like this compound, theoretical calculations can map out the entire reaction pathway, identify intermediates, and characterize the transition states that connect them. thescience.dev This provides a molecular-level understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone.

A common route to azetidin-3-ols involves the intramolecular cyclization of an epoxy amine or a related precursor. frontiersin.orgnih.gov Computational models can be used to compare different potential pathways, such as the desired 4-exo-tet cyclization to form the azetidine ring versus a competing 5-endo-tet cyclization that would yield a pyrrolidine (B122466). frontiersin.orgnih.gov By calculating the energies of all species along these pathways, chemists can predict which product is more likely to form under specific conditions.

Transition State Characterization and Energy Barrier Calculations

The transition state (TS) is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. Computational methods are uniquely capable of locating and characterizing these transient structures. For a reaction forming an azetidine ring, such as an intramolecular SN2 reaction, DFT calculations can model the geometry of the TS, including the partially formed and partially broken bonds. frontiersin.orgnih.gov

Once the transition state is located, its energy can be calculated relative to the reactants, yielding the activation energy barrier (ΔG‡). A lower energy barrier corresponds to a faster reaction. These calculations are crucial for optimizing reaction conditions. For example, computational studies on the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines have shown that the energy of the transition state leading to the azetidine product is lower than that for the competing pyrrolidine formation, explaining the observed regioselectivity. nih.gov

| Reaction Pathway | Description | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| 4-exo-tet (Azetidine Formation) | Intramolecular attack of the amine onto the C3 position of an epoxide precursor. | 18.5 | Favored pathway |

| 5-endo-tet (Pyrrolidine Formation) | Intramolecular attack of the amine onto the C4 position of an epoxide precursor. | 22.1 | Disfavored pathway |

Understanding Regio- and Stereoselectivity through Computational Models

The synthesis of complex molecules like this compound often involves reactions where multiple constitutional isomers (regioselectivity) or stereoisomers (stereoselectivity) can be formed. Computational models are invaluable for predicting and explaining these outcomes. acs.org

Regioselectivity: In reactions such as the ring-opening of an unsymmetrical epoxide, the incoming nucleophile can attack one of two different carbon atoms. magtech.com.cn Computational studies can determine the activation energies for both possible attacks. The pathway with the lower energy barrier will be the dominant one, thus predicting the major regioisomer. frontiersin.orgnih.gov Factors influencing this, such as steric hindrance and the electronic stabilization of partial charges in the transition state, can be quantified through these models. magtech.com.cn

Stereoselectivity: When new chiral centers are formed, computational analysis of the diastereomeric transition states can explain why one stereoisomer is formed preferentially. nih.gov By comparing the energies of the different transition state structures leading to various stereochemical outcomes, researchers can predict the diastereomeric ratio of the product. These models can account for steric clashes and favorable electronic interactions that stabilize one transition state over another, guiding the choice of reagents and catalysts to achieve high stereocontrol. nih.gov

Prediction of Molecular Interactions and Target Binding (excluding clinical efficacy)

Computational methods are extensively used to predict how a small molecule like this compound might bind to a potential biological target, such as an enzyme or receptor. nih.gov These predictions are based on the principles of molecular recognition, focusing on the complementarity of shape and electronic properties between the ligand and the target's binding site.

Molecular docking is the primary technique for this purpose. A 3D model of the target protein is used, and the ligand is computationally placed into the active site in numerous possible orientations and conformations. nih.gov A scoring function then estimates the binding affinity for each pose, with lower scores typically indicating more favorable binding. nih.gov

For this compound, docking studies could reveal specific interactions:

Hydrogen Bonds: The azetidinol's hydroxyl group could form hydrogen bonds with polar amino acid residues.

Aromatic Interactions: The 2-fluorobenzyl ring could engage in π-π stacking with residues like tyrosine or phenylalanine.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with an electron-rich atom like a backbone carbonyl oxygen. mdpi.com

Hydrophobic Interactions: The substituted ring can fit into a hydrophobic pocket, displacing water molecules and contributing favorably to the binding energy.

These predicted binding modes provide a structural hypothesis for how the molecule might interact with a target, which is essential for guiding lead optimization in drug discovery projects. nih.govnih.govacs.org

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| VEGFR-2 (e.g., 4ASD) | -9.2 | Cys919, Asp1046, Phe1047 | Hydrogen bond (hinge region), Hydrophobic interaction, π-π stacking |

| EGFR (e.g., 2J6M) | -8.5 | Met793, Leu718, Thr790 | Hydrogen bond, Hydrophobic interactions |

| STAT3 (e.g., 6NJS) | -8.9 | Ser611, Ser613, Val637 | Hydrogen bond with serine residues, Halogen bond with backbone carbonyl |

| InhA (e.g., 4DRE) | -7.8 | Tyr158, Met199, Ile215 | Hydrogen bond with Tyr158, Hydrophobic pocket interactions |

Chemical Transformations and Derivatization Strategies of 3 5 Bromo 2 Fluorobenzyl Azetidin 3 Ol

Functional Group Interconversions at the Azetidin-3-ol (B1332694) Core

The azetidin-3-ol nucleus provides two primary handles for functionalization: the tertiary hydroxyl group and the azetidine (B1206935) ring nitrogen. These sites can be modified through a variety of well-established chemical transformations.

The tertiary alcohol of the azetidin-3-ol core is a versatile functional group that can undergo several key transformations to yield a range of derivatives.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, an azetidin-3-one. This transformation introduces a carbonyl group that can serve as an electrophilic site for further reactions, such as nucleophilic additions. Common oxidation reagents like Swern or Dess-Martin periodinane can be employed for this purpose. The resulting 3-keto-azetidine is a valuable intermediate for creating more complex molecular architectures.

Etherification: Ether derivatives can be formed through the reaction of the hydroxyl group with various alkylating agents. For instance, O-silylation to form a silyl (B83357) ether can be used as a protecting group strategy during multi-step syntheses. Alternatively, reaction with alkyl halides or sulfonates under basic conditions can yield a variety of ethers, modulating the steric and electronic properties of the molecule.

Esterification: The hydroxyl group can be readily converted to a range of esters through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. This not only allows for the introduction of diverse acyl groups but also for the creation of esters with specific functions, such as serving as prodrugs or as leaving groups for nucleophilic substitution reactions. For example, conversion to a sulfonate ester, like a tosylate or mesylate, activates the 3-position for displacement by nucleophiles.

Table 1: Representative Reactions of the Azetidin-3-ol Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Ketone (Azetidin-3-one) |

| Etherification | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | Silyl Ether |

| Esterification | Acetic anhydride, pyridine (B92270) | Acetate Ester |

| Sulfonylation | p-Toluenesulfonyl chloride, pyridine | Tosylate Ester |

The secondary amine within the azetidine ring is a nucleophilic center that can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for exploring the structure-activity relationships of azetidine-containing compounds.

N-Alkylation: The azetidine nitrogen can be alkylated using a variety of alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex cyclic or aromatic systems. The nature of the N-substituent can significantly influence the pharmacological properties and metabolic stability of the molecule.

N-Acylation: Acylation of the azetidine nitrogen with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. This transformation is often used to introduce specific pharmacophores or to modulate the basicity of the nitrogen atom. A diverse array of acyl groups can be appended, leading to a broad library of derivatives for biological screening.

Table 2: Common Modifications at the Azetidine Nitrogen

| Reaction Type | Reagents and Conditions | Product Functional Group |

| N-Alkylation | Methyl iodide, potassium carbonate | N-Methylazetidine |

| Reductive Amination | Acetone, sodium triacetoxyborohydride | N-Isopropylazetidine |

| N-Acylation | Acetyl chloride, triethylamine | N-Acetylazetidine |

| N-Sulfonylation | Benzenesulfonyl chloride, pyridine | N-Benzenesulfonylazetidine |

Reactivity of the Halogenated Benzyl (B1604629) Moiety

The 5-bromo-2-fluorobenzyl group is a key feature of the molecule, offering a platform for the introduction of molecular diversity through reactions that selectively target the carbon-halogen bonds.

The carbon-bromine bond on the benzyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. The carbon-fluorine bond is generally unreactive under these conditions, allowing for selective functionalization at the bromine-substituted position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted benzyl group with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the 5-position of the benzyl ring.

Sonogashira Coupling: The Sonogashira reaction enables the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.org This is an efficient method for synthesizing arylalkynes, which are valuable intermediates in organic synthesis and can be found in various biologically active compounds.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Stilbene derivative |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl amine |

The differential reactivity of the carbon-bromine and carbon-fluorine bonds allows for highly selective chemical transformations. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-F bond. rsc.org This inherent difference in reactivity is the basis for the selective functionalization at the 5-position.

Functionalization of the C-F bond in the presence of a C-Br bond is considerably more challenging and requires specialized methods that promote C-F bond activation. researchgate.net Such transformations are at the forefront of organofluorine chemistry research and typically involve specific transition-metal catalysts or photocatalytic conditions that are designed to overcome the high strength of the C-F bond. For 3-(5-bromo-2-fluorobenzyl)azetidin-3-ol, standard cross-coupling conditions will overwhelmingly favor reaction at the C-Br bond.

Ring-Opening and Rearrangement Reactions of the Azetidine Ring

The inherent ring strain of the four-membered azetidine ring (approximately 25.5 kcal/mol) makes it susceptible to ring-opening and rearrangement reactions under certain conditions. nih.gov These transformations can lead to the formation of structurally diverse, acyclic, or larger heterocyclic systems.

Acid-Catalyzed Rearrangement: In the presence of a strong acid, 3-hydroxyazetidines can undergo a rearrangement cascade. nih.govworktribe.comacs.orgdurham.ac.uk For instance, treatment with a protic acid in the presence of a nitrile can initiate a Ritter-type reaction, leading to the formation of a 2-oxazoline derivative. This transformation is driven by the relief of ring strain and results in a significant structural reorganization of the molecule.

Nucleophilic Ring-Opening of Azetidinium Ions: The azetidine ring can be activated towards nucleophilic attack by quaternization of the ring nitrogen to form an azetidinium ion. nih.gov This can be achieved by reaction with an alkylating agent. The resulting positively charged azetidinium ion is a much more potent electrophile than the neutral azetidine and will readily undergo ring-opening upon treatment with a nucleophile. The regioselectivity of the ring-opening (attack at the C2 vs. C4 position) is influenced by steric and electronic factors of the substituents on the ring.

Base-Mediated Intramolecular Ring-Opening: Under basic conditions, if a suitable nucleophile is tethered to the azetidine, an intramolecular ring-opening reaction can occur. acs.org This process is also driven by the release of ring strain and can be a powerful strategy for the synthesis of larger heterocyclic structures.

These ring-opening and rearrangement reactions highlight the synthetic potential of the azetidine ring beyond its use as a simple scaffold, allowing it to serve as a precursor to a variety of other molecular frameworks.

Nucleophilic Ring-Opening Pathways

The azetidine ring in this compound is susceptible to nucleophilic attack, leading to ring-opening products. This reactivity is often initiated by the protonation or activation of the ring nitrogen, which enhances the electrophilicity of the ring carbons and facilitates cleavage of the C-N bonds.

Under acidic conditions, the azetidine nitrogen can be protonated to form an azetidinium ion. This strained intermediate is highly susceptible to attack by nucleophiles. The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring. For 3-substituted azetidines, nucleophilic attack can occur at either the C2 or C4 position, leading to the formation of 1,3-aminopropanol derivatives. The presence of the bulky 3-(5-bromo-2-fluorobenzyl) group and the tertiary alcohol at the C3 position can sterically and electronically influence the site of nucleophilic attack. For instance, intramolecular ring-opening reactions of azetidines have been shown to proceed under mild, transition-metal-free conditions, often requiring only a mild base, to form various larger heterocyclic systems. acs.org

The reactivity of the azetidine ring can be further enhanced by N-alkylation or N-acylation, which generates a more stable azetidinium salt. These salts readily undergo ring-opening with a variety of nucleophiles, including halides, to yield polysubstituted linear amines. researchgate.netacs.org A systematic review of regioselective ring-opening reactions highlights that nucleophilic ring-opening is a major reaction pathway for unsymmetrical azetidines. researchgate.net Research has demonstrated the successful site-selective nucleophilic ring-opening of 2-arylazetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts with halides to produce tertiary alkyl halides. researchgate.net

Recent studies have also explored the ring-opening of photochemically generated 3-phenylazetidinols upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org This process is facilitated by a benzhydryl protecting group on the nitrogen, which orchestrates the initial cyclization and the subsequent ring-opening, ultimately yielding 3-amino-1,2-diols. beilstein-journals.org

Strain-Release Functionalization Strategies

The potential energy stored in the strained azetidine ring can be harnessed to drive chemical reactions, a concept known as strain-release functionalization. unife.itresearchgate.netchemrxiv.org This approach allows for the introduction of the azetidine motif or for the derivatization of the existing ring under mild conditions.

One prominent strategy involves the reaction of azabicyclo[1.1.0]butanes (ABBs), highly strained precursors, with nucleophiles. The addition of organometallic species to in-situ generated ABBs leads to the selective formation of 3-arylated azetidine intermediates through a strain-release mechanism. rsc.orguni-muenchen.de These intermediates can then undergo further functionalization, such as N-arylation, in a single pot. rsc.orguni-muenchen.de Photocatalytic radical strategies have also been developed to access densely functionalized azetidines from ABBs, where radical intermediates are intercepted in a radical strain-release process. unife.itresearchgate.net

Furthermore, a four-component strain-release-driven synthesis has been developed, leveraging the ring-opening of azabicyclo[1.1.0]butane to drive the equilibrium of a unife.itrsc.org-Brook rearrangement. nih.gov This multicomponent reaction allows for the modular synthesis of diverse substituted azetidines by the sequential addition of three different electrophilic partners. nih.gov These strategies underscore the power of using ring strain to facilitate the construction of complex and diverse azetidine-containing molecules.

Synthesis of Molecular Probes and Research Tools

The structural features of this compound make it an attractive starting material for the synthesis of specialized molecular probes and research tools for chemical biology and medicinal chemistry.

Preparation of Tagged Analogues for Biological Investigations

To investigate the biological targets and mechanism of action of molecules containing the this compound core, tagged analogues can be prepared. These analogues incorporate a reporter group, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope for imaging studies, into the molecular structure.

A common strategy for tagging is the introduction of a "clickable" functional group, such as an azide (B81097) or a terminal alkyne. tennessee.edu For this compound, the tertiary hydroxyl group could be derivatized with a linker containing an azide. This azide-tagged probe can then be introduced into a biological system. After incubation, the cells or lysates can be treated with a fluorescently labeled alkyne reagent in a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction to visualize the probe's localization and identify its binding partners. tennessee.edu

Alternatively, radiolabeling can be employed to create probes for in vivo imaging techniques like Positron Emission Tomography (PET). For example, the bromine atom on the phenyl ring could potentially be replaced with a positron-emitting isotope such as bromine-76. More commonly, a precursor molecule could be synthesized for radiolabeling with isotopes like carbon-11 (B1219553) or fluorine-18. A related study describes the synthesis of radiolabeled reversible monoacylglycerol lipase (B570770) (MAGL) ligands bearing a morpholine-3-one scaffold, starting from a tert-butyl 3-hydroxyazetidine-1-carboxylate precursor, which demonstrates the utility of the azetidine scaffold in developing PET tracers. scintica.com The azetidin-3-ol moiety itself is also used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a component of PROTAC linkers, highlighting its utility in constructing complex biological tools. medchemexpress.com

| Probe Type | Tagging Strategy | Potential Application |

| Fluorescent Probe | Derivatization of the hydroxyl group with an azide-containing linker, followed by a "click" reaction with a fluorescent alkyne. | Visualization of cellular localization and target engagement via microscopy. |

| Affinity Probe | Incorporation of a biotin tag, often via an appropriate linker attached to the hydroxyl or amino group. | Identification of protein binding partners through affinity purification and mass spectrometry. |

| PET Radiotracer | Replacement of the bromine with a positron-emitting isotope or synthesis of a precursor for labeling with ¹¹C or ¹⁸F. | Non-invasive in vivo imaging to study pharmacokinetics and target distribution. |

Development of Precursors for Scaffold Diversification

The compound this compound is a valuable precursor for the generation of diverse chemical libraries through scaffold diversification. Its multiple reactive sites—the azetidine nitrogen, the tertiary hydroxyl group, and the brominated aromatic ring—allow for a variety of chemical modifications.

The secondary amine of the azetidine ring can be functionalized through N-alkylation, N-arylation, N-acylation, or reductive amination to introduce a wide range of substituents. The tertiary hydroxyl group can be used as a handle for etherification, esterification, or as a leaving group after activation to introduce other functionalities at the C3 position. The bromo- and fluoro-substituents on the benzyl ring provide opportunities for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds.

The azetidine core itself is considered a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for other rings like pyridine or piperidine. unife.it The synthesis and diversification of densely functionalized azetidine ring systems can provide access to a wide variety of fused, bridged, and spirocyclic ring systems. unife.it 3-Hydroxyazetidine is a recognized building block for the synthesis of novel drugs, particularly those targeting neurological disorders. chemimpex.comcymitquimica.com The development of synthetic methods for azetidines, such as the intramolecular aminolysis of epoxy amines, further expands the toolkit for creating diverse azetidine-based molecules. nih.gov Similarly, gold-catalyzed cyclization of N-propargylsulfonamides provides a route to azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov By systematically exploring reactions at each of these functional handles, a large and structurally diverse library of compounds can be generated from this compound for screening in drug discovery programs.

| Functional Group | Potential Derivatization Reactions | Resulting Structural Diversity |

| Azetidine Nitrogen (Secondary Amine) | N-Alkylation, N-Arylation, N-Acylation, Reductive Amination, Sulfonylation | Introduction of various substituents to modulate solubility, lipophilicity, and target interactions. |

| C3-Hydroxyl Group (Tertiary Alcohol) | O-Alkylation (Etherification), O-Acylation (Esterification), Mitsunobu Reaction, Dehydration/Elimination | Creation of ethers and esters; introduction of new functional groups at the C3 position. |

| 5-Bromo-2-fluorophenyl Ring | Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Stille Coupling, Heck Reaction | Formation of new C-C and C-N bonds, leading to biaryl, alkynyl, and amino-substituted derivatives. |

Molecular and Cellular Biological Activity Investigations of 3 5 Bromo 2 Fluorobenzyl Azetidin 3 Ol

Mechanistic Elucidation of Biological Effects at a Molecular Level

Analysis of Cellular Pathway Perturbations:To understand the broader impact of the compound on cellular function, researchers would analyze changes in gene expression (e.g., via microarray or RNA-sequencing) and signal transduction pathways (e.g., via Western blotting to detect changes in protein phosphorylation).

It is important to reiterate that the above descriptions are hypothetical and based on standard practices in chemical biology and drug discovery. Without specific research data for 3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol, any discussion of its biological activity would be purely speculative.

Structure-Activity Relationship (SAR) Studies for Identified Biological Targets

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. Such studies involve systematically modifying the chemical structure and evaluating the impact on biological activity. Without an identified biological target or initial activity data for this compound, no SAR studies have been published. Therefore, it is not possible to discuss the key pharmacophoric elements or the effects of substituents on its affinity and selectivity.

Identification of Key Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of functional groups required for biological activity. Its identification relies on comparing the structures of multiple active molecules. As there are no published active analogues of this compound, the key pharmacophoric elements responsible for any potential biological interactions remain undefined.

Exploration of Substituent Effects on Target Affinity and Selectivity

The analysis of how different substituents—such as the 5-bromo and 2-fluoro groups on the benzyl (B1604629) ring—affect a compound's interaction with a biological target is a core component of SAR. This exploration requires comparative data from a series of related compounds. The lack of such data for the specified molecule makes any discussion on this topic speculative.

Development of Pharmacological Tools from the Compound Scaffold

The development of a chemical scaffold into pharmacological tools, such as selective inhibitors or activators for research purposes, is contingent on a well-understood biological profile and SAR. Given the absence of foundational biological data for this compound, there is no information available regarding its use or modification to create such tools.

Future Research Directions and Unexplored Avenues for 3 5 Bromo 2 Fluorobenzyl Azetidin 3 Ol

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of complex molecules like 3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol is often a multi-step process that can be resource-intensive. Future research should prioritize the development of more efficient and sustainable synthetic routes. medwinpublishers.com Key areas of exploration include:

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Investigating transition-metal catalyzed C-H activation on the azetidine (B1206935) ring or the aromatic moiety could significantly shorten the synthetic sequence and reduce waste.

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a greener alternative to traditional methods. Exploring photoredox-mediated cross-coupling reactions could provide novel pathways for the construction of the key carbon-carbon bonds within the molecule.

Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processing, including improved safety, scalability, and reaction control. Adapting the synthesis of this compound to a flow process could lead to higher yields and purity.

Biocatalysis: The use of enzymes to catalyze specific reactions can offer unparalleled selectivity and milder reaction conditions. Screening for enzymes that can perform key transformations in the synthesis of this compound could lead to a more environmentally friendly process.

A comparative overview of potential synthetic strategies is presented in Table 6.1.

Table 6.1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic C-H Activation | Reduced step count, increased atom economy | Regioselectivity control, catalyst cost |

| Photoredox Catalysis | Mild reaction conditions, sustainable energy source | Substrate scope limitations, quantum yield optimization |

| Flow Chemistry | Enhanced safety and scalability, precise control | Initial setup cost, potential for clogging |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools to predict the properties and interactions of molecules, thereby guiding experimental research. springernature.com For this compound, advanced computational approaches could be employed in several ways:

Molecular Docking and Virtual Screening: By modeling the three-dimensional structure of the compound, it is possible to virtually screen it against a library of known protein targets to predict potential binding interactions. mdpi.com This can help to identify putative biological targets and prioritize experimental validation.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a more accurate description of the electronic structure and reactivity of the molecule within a biological environment. QM/MM simulations could be used to elucidate the mechanism of action at the atomic level.

Machine Learning and Artificial Intelligence: By training algorithms on large datasets of chemical structures and biological activities, machine learning models can predict the properties of new compounds. aip.org This approach could be used to design novel derivatives of this compound with improved potency or selectivity.

Future computational studies could focus on building a comprehensive in silico profile of the compound, as outlined in Table 6.2.

Table 6.2: Focus Areas for Computational Modeling

| Computational Approach | Research Objective | Predicted Outcome |

|---|---|---|

| Molecular Docking | Identify potential protein binding partners. | A ranked list of putative biological targets. |

| QM/MM Simulations | Elucidate the binding mode and mechanism of action. | Detailed understanding of key molecular interactions. |

Discovery of Undisclosed Molecular Targets and Mechanisms

A critical area of future research is the identification of the specific molecular targets of this compound and the elucidation of its mechanism of action. nih.gov This is fundamental to understanding its biological effects and potential therapeutic applications. Promising strategies include:

Affinity Chromatography: By immobilizing the compound on a solid support, it can be used as bait to capture its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently modify the active sites of enzymes to identify their targets. frontiersin.org A probe based on the structure of this compound could be synthesized to identify its enzymatic targets.

Phenotypic Screening and Target Deconvolution: High-throughput screening of the compound in various cell-based assays can identify specific cellular phenotypes that it modulates. Subsequent genetic or proteomic approaches can then be used to identify the molecular targets responsible for these effects.

Integration with Cutting-Edge Chemical Biology Techniques for Comprehensive Profiling

To gain a holistic understanding of the biological effects of this compound, it is essential to integrate its study with state-of-the-art chemical biology techniques. nih.gov This will allow for a comprehensive profiling of its interactions within a cellular context. Key approaches include:

Chemoproteomics: This field combines chemical probes with proteomic analysis to study protein function and drug-target interactions on a global scale. nih.gov Applying chemoproteomic methods will provide a comprehensive map of the proteins that interact with this compound in living cells.

Metabolomics: By analyzing the changes in the levels of small-molecule metabolites in cells or organisms treated with the compound, it is possible to gain insights into the metabolic pathways that it affects.

High-Content Imaging: This automated microscopy technique allows for the quantitative analysis of multiple cellular parameters in response to compound treatment. This can provide a detailed picture of the cellular pathways modulated by this compound.

The integration of these techniques will provide a multi-faceted view of the compound's biological activity and pave the way for its potential development as a research tool or therapeutic agent.

常见问题

Q. Table 1: Example Synthetic Routes

| Step | Reagent/Conditions | Yield (Hypothetical) | Reference |

|---|---|---|---|

| Azetidin-3-ol preparation | Epoxide ring-opening with NH₃ | 60-70% | |

| Benzylation | 5-Bromo-2-fluorobenzyl bromide, K₂CO₃, DMF, 80°C | ~50% |

Basic: How to characterize the compound's purity and structure?

Answer:

Rigorous characterization requires multi-technique validation:

- HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water gradient .

- NMR Spectroscopy :

- ¹H NMR : Look for azetidine ring protons (δ 3.5–4.5 ppm) and aromatic signals (δ 7.0–7.8 ppm) split by fluorine coupling .

- ¹³C NMR : Confirm bromine/fluorine substitution via carbon chemical shifts (e.g., C-Br ~110 ppm, C-F ~160 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z ~300–310) .

Basic: What are the stability considerations for storage?

Answer:

- Temperature : Store at 2–8°C to prevent thermal degradation of the azetidine ring .

- Light sensitivity : Protect from UV/visible light using amber glassware due to the bromo-fluorobenzyl group’s photoreactivity .

- Moisture control : Use desiccants to avoid hydrolysis of the azetidin-3-ol hydroxyl group .

Advanced: How to resolve contradictions in reaction yields from different synthetic methods?

Answer:

Use Design of Experiments (DOE) to isolate critical variables:

- Factorial design : Test factors like temperature, solvent polarity, and catalyst loading (e.g., Pd vs. Cu) to identify optimal conditions .

- Computational analysis : Apply quantum mechanical calculations (e.g., DFT) to model reaction pathways and transition states, prioritizing energetically favorable routes .

Q. Table 2: DOE Factors for Benzylation Optimization

| Factor | Levels Tested | Impact on Yield |

|---|---|---|

| Temperature | 60°C, 80°C, 100°C | Positive correlation up to 80°C |

| Solvent | DMF, THF, DMSO | DMF > DMSO > THF |

| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ optimal |

Advanced: How to design experiments for optimizing regioselectivity in benzylation?

Answer:

The bromine and fluorine substituents influence regioselectivity via electronic effects:

- Directed ortho-metalation : Use LDA or Grignard reagents to functionalize the benzyl precursor at specific positions .

- Solvent effects : Polar solvents stabilize transition states favoring para-substitution, while non-polar solvents may enhance meta-selectivity .

- Catalyst screening : Pd-catalyzed couplings (e.g., Suzuki) improve selectivity for aryl-azetidine bonds .

Advanced: What computational methods predict reactivity and degradation pathways?

Answer:

- Reaction path search : Use quantum chemical software (e.g., Gaussian) to simulate intermediates and transition states, identifying potential degradation products .

- Molecular dynamics (MD) : Model solvation effects and stability in biological matrices to predict hydrolysis or oxidation .

Advanced: How to address solubility challenges in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。